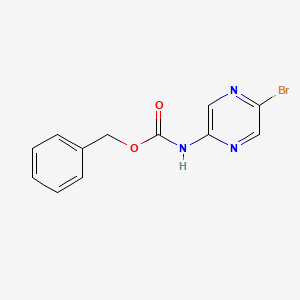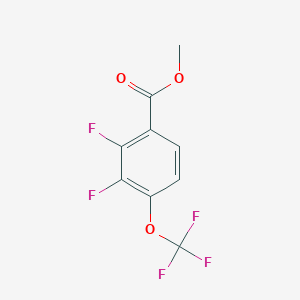
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate: is a fluorinated aromatic ester known for its unique chemical properties due to the presence of multiple fluorine atoms. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-difluorobenzoic acid as the starting material.
Esterification: The carboxylic acid group is converted to an ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods:
Batch Process: Large-scale production often involves a batch process where the reaction mixture is heated and stirred under controlled conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ester.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially with the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and various amines can be used.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules. Biology: It serves as a building block in the design of biologically active compounds. Medicine: Industry: Utilized in the production of agrochemicals and advanced materials.
作用機序
The compound exerts its effects through interactions with molecular targets, often involving the fluorine atoms which can influence binding affinity and selectivity. The exact mechanism depends on the specific application but generally involves the modulation of biological pathways or chemical reactions.
類似化合物との比較
Methyl 2,3-difluorobenzoate: Lacks the trifluoromethoxy group.
Methyl 2,3,4-trifluorobenzoate: Contains an additional fluorine atom.
Methyl 2,3-difluoro-4-methoxybenzoate: Has a methoxy group instead of trifluoromethoxy.
Uniqueness: The presence of the trifluoromethoxy group in Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate confers increased stability and lipophilicity compared to similar compounds, making it particularly useful in certain applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c1-16-8(15)4-2-3-5(7(11)6(4)10)17-9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVLIHBSZXVIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2960790.png)
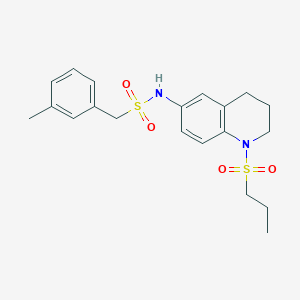
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylsulfonylbenzamide;hydrochloride](/img/structure/B2960792.png)

![6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2960797.png)
![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)
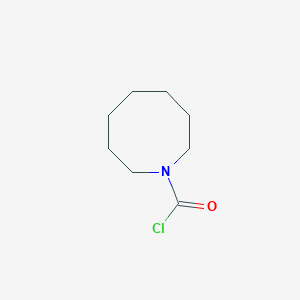
![(E)-N-[(5-Chlorothiophen-2-yl)methyl]-4-(dimethylamino)-N-ethylbut-2-enamide](/img/structure/B2960801.png)
![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960802.png)
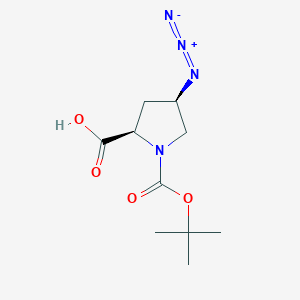
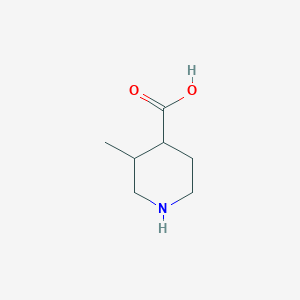
![2-((3-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2960805.png)
![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(3-fluorophenyl)pyridazine](/img/structure/B2960812.png)
